6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S/c1-24-13-5-4-11-7-15(19-14(11)8-13)17(23)18-9-12-10-22(21-20-12)16-3-2-6-25-16/h2-8,10,19H,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPFMCFVLWBRTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN(N=N3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide typically involves multiple steps. A common approach might include:
Formation of the Triazole Ring: : The synthesis begins with the preparation of the 1H-1,2,3-triazole ring through azide-alkyne cycloaddition. This reaction requires a copper(I) catalyst under mild conditions.
Attachment of the Thiophene Ring: : The thiophene-2-yl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Methoxy Indole Formation: : The indole structure is synthesized separately, with the methoxy group introduced via electrophilic substitution.
Final Assembly: : The methoxyindole and triazole-thiophene fragments are coupled through amide bond formation using reagents like EDCI or HATU in an organic solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability, yield, and purity. Continuous flow reactors, automated synthesis, and rigorous purification techniques ensure consistent and high-quality output.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxy and thiophene rings, to yield various oxidized derivatives.
Reduction: : Selective reduction of the triazole ring can be achieved under controlled conditions.
Substitution: : The indole ring allows for electrophilic substitution, and the methoxy group can be replaced by other substituents through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid (mCPBA).
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Nucleophiles such as amines or thiols.
Major Products
Oxidation Products: : Oxidized derivatives like sulfoxides and sulfones.
Reduction Products: : Reduced triazole or indole derivatives.
Substitution Products: : Various substituted indoles or triazoles.
Scientific Research Applications
Chemistry
This compound is studied for its potential as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology
In biological research, it serves as a probe to investigate enzyme interactions and binding studies due to its diverse functional groups.
Medicine
Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and anticancer activities, owing to its ability to interact with specific molecular targets.
Industry
Its stability and unique properties make it useful in the development of novel materials and as a component in certain pharmaceutical formulations.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action often involves binding to specific enzymes or receptors, inhibiting or activating them to produce desired biological effects. For example, its interaction with kinase enzymes could modulate signaling pathways critical for cell growth and survival.
Comparison with Similar Compounds
6-Methoxy-N-(5-Methyl-4-Phenylthiazol-2-yl)-1H-Indole-3-Carboxamide (Compound 141)
- Structure : Replaces the triazole-thiophene group with a thiazole ring substituted with methyl and phenyl groups at positions 5 and 4, respectively.
- Synthesis : Prepared via coupling of 6-methoxy-1H-indole-3-carboxylic acid with 5-methyl-4-phenyl-1,3-thiazol-2-amine under thermal conditions (200°C for 2.5 h) .
1-[(4-Methylphenyl)Methyl]-N-[(Thiophen-2-yl)Methyl]-1H-Indazole-6-Carboxamide
- Structure : Substitutes the indole core with an indazole ring and replaces the triazole-methylene bridge with a simpler thiophen-2-ylmethyl group.
- Relevance : Demonstrates the importance of the indole/indazole core and thiophene in modulating solubility and target engagement .
Triazole-Thiophene Hybrids
4-Arylideneamino-[1,2,4]Triazole Derivatives (3a-e)
- Structure: Schiff base derivatives of 2-methyl-3-[4-amino-5-mercapto-4H-[1,2,4]triazol-3-yl]-1H-indole, condensed with aldehydes (e.g., thiophen-2-aldehyde).
- Synthesis : Microwave-assisted condensation in DMF with HCl catalysis .
- Comparison : The absence of a carboxamide linker and methoxy group reduces structural overlap but highlights the versatility of triazole-thiophene motifs in heterocyclic chemistry.
Triazolothiazine Derivatives (CN110840897)
- Structure : Fused triazole-thiazine systems (e.g., 3-phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine) with a thiophene substituent.
Thiophene-Carboxamide Derivatives
6-Methyl-2-Substituted-5-Oxo-4,5-Dihydro-1H-Thieno[2,3-e][1,2,4]Triazepine-7-Carboxamide (7a-c)
- Structure : Thiophene fused with triazepine and carboxamide groups.
- Synthesis: Ethanol-mediated reactions of thiophene precursors with aromatic aldehydes .
- Comparison : The fused triazepine system introduces conformational rigidity, contrasting with the flexible triazole-methylene linker in the target compound.
Comparative Analysis Table
Key Findings and Implications
Structural Flexibility : The target compound’s triazole-thiophene group provides a balance of lipophilicity and hydrogen-bonding capacity, distinguishing it from thiazole or fused-ring analogues .
Synthetic Accessibility : Microwave-assisted methods (e.g., for triazole formation) could enhance yield and purity compared to traditional thermal approaches .
Biological Activity
6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of an indole moiety, a methoxy group, and a triazole ring. Its molecular formula is .
Research indicates that compounds containing the triazole moiety exhibit various biological activities, including:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, which can be attributed to their ability to inhibit ergosterol biosynthesis in fungal cell membranes.
- Anticancer Potential : The indole scaffold has been associated with anticancer activity through multiple pathways including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : Some studies have suggested that derivatives of triazoles can act as inhibitors of enzymes such as xanthine oxidase and phospholipase A2, which are implicated in various diseases.
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Biological Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various pathogens | 5.0 - 20.0 | |
| Anticancer | Cancer cell lines | 10.0 - 30.0 | |
| Enzyme Inhibition | Xanthine oxidase | 0.6 - 0.8 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Candida albicans, with IC50 values ranging from 5.0 to 20.0 µM, indicating its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, leading to cell cycle arrest at the G1 phase.
Case Study 3: Enzyme Inhibition
The compound was tested for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism linked to gout and hyperuricemia. It exhibited potent inhibition with an IC50 value of approximately 0.6 µM, significantly more effective than standard treatments like allopurinol.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
